molecular formula C22H28N6O3 B2383219 1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

カタログ番号: B2383219
分子量: 424.5 g/mol
InChIキー: IMKGWJHOQQYGAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a purine-derived small molecule featuring a 1,3-dimethyl-2,6-dioxo core with a 2-phenylethyl substituent at position 7 and a piperidine-4-carboxamide group linked via a methyl bridge at position 8 .

特性

IUPAC Name

1-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-25-20-18(21(30)26(2)22(25)31)28(13-8-15-6-4-3-5-7-15)17(24-20)14-27-11-9-16(10-12-27)19(23)29/h3-7,16H,8-14H2,1-2H3,(H2,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKGWJHOQQYGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical formula is C23H30N6O3C_{23}H_{30}N_{6}O_{3}, and it features a piperidine ring linked to a purine derivative. The structure is characterized by multiple functional groups that contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, particularly within the purinergic signaling pathways. These pathways are crucial for many physiological processes, including platelet aggregation and neurotransmission.

P2Y Receptor Interaction

The compound has been studied for its effects on P2Y receptors. P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP and ADP. The specific interactions of this compound with P2Y receptors could lead to significant implications in cardiovascular health and neurological functions.

Antiplatelet Activity

In vitro studies have demonstrated that the compound exhibits antiplatelet activity by inhibiting ADP-induced platelet aggregation. The inhibitory concentration (IC50) values suggest a potent effect on platelet function, which could be beneficial in preventing thrombotic events.

Biological Activity IC50 Value (µM)
Inhibition of platelet aggregation9.8 ± 2.8

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective properties. It appears to modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Case Studies

  • Study on Platelet Function : A study conducted by Chang et al. (2010) investigated the effects of various compounds on platelet reactivity. The results indicated that this compound significantly reduced platelet aggregation in response to ADP, highlighting its potential as an antithrombotic agent .
  • Neuroprotection in Animal Models : In a recent animal study, the compound was administered to models of neurodegeneration. The results showed reduced markers of inflammation and oxidative damage in brain tissues, suggesting a protective effect against neurodegenerative diseases .

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties
Studies have shown that purine derivatives can inhibit cancer cell proliferation. The specific structure of this compound suggests potential activity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that 1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide may also possess similar effects.

3. Neurological Applications
Given its structural characteristics related to purines and piperidines, this compound may be explored for neuroprotective effects in models of neurodegenerative diseases. Research into related compounds has indicated potential benefits in conditions such as Alzheimer's disease.

Therapeutic Uses

The therapeutic potential of 1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide can be categorized into several areas:

Therapeutic Area Potential Application
Cancer TreatmentInhibition of tumor growth and induction of apoptosis in cancer cells
Anti-inflammatory DrugsTreatment of inflammatory diseases through modulation of cytokine production
Neurological DisordersNeuroprotection and potential treatment for neurodegenerative conditions
Metabolic DisordersPossible role in managing metabolic syndrome and associated disorders

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Activity : A study published in Pharmaceuticals highlighted the synthesis of purine derivatives with significant anticancer properties against various cell lines (MDPI) .
  • Anti-inflammatory Effects : Research on similar piperidine derivatives demonstrated their ability to inhibit COX and LOX enzymes involved in inflammatory processes (MDPI) .
  • Neuroprotective Effects : Investigations into purine-based compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro (PubChem) .

類似化合物との比較

Impact of Substituents :

  • 2-Phenylethyl vs. 3-Methylbenzyl : The 2-phenylethyl group in the target compound introduces greater conformational flexibility compared to the rigid 3-methylbenzyl group in . This may enhance hydrophobic interactions with protein binding pockets .
  • Carboxamide vs.

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) and Morgan fingerprints, the target compound’s similarity to known bioactive analogs can be quantified:

  • Tanimoto Index : Compounds with Tc ≥ 0.5 are considered structurally similar . For example, the 3-methylbenzyl analog likely shares a Tc > 0.7 with the target compound due to overlapping purine and piperidine scaffolds. In contrast, pyrazole derivatives may score lower (Tc < 0.4) due to divergent core structures.
  • Activity Cliffs: Minor structural changes, such as replacing 2-phenylethyl with 3-methylbenzyl, could lead to significant potency differences despite high Tc values .

Pharmacokinetic and Physicochemical Properties

Comparative analysis of key parameters:

Property Target Compound 3-Methylbenzyl Analog Pyrazole Derivative
LogP (Predicted) ~2.8* ~2.5 ~3.2
Hydrogen Bond Donors 3 3 2
Rotatable Bonds 8 7 10
Solubility (mg/mL) Moderate Moderate Low

*Predicted using fragment-based methods.

Bioactivity and Target Interactions

  • HDAC Inhibition : Analogous to aglaithioduline (~70% similarity to SAHA, an HDAC inhibitor ), the target compound’s carboxamide group may chelate zinc ions in HDAC active sites.
  • Kinase Binding : Molecular docking studies suggest that the piperidine-4-carboxamide moiety could interact with catalytic lysine residues in kinases like BTK or IRAK-4, similar to compounds screened in .
  • Selectivity : Substituent variations at position 7 influence contact areas with residues like Met7 or Asp144 in PERK inhibitors, as seen in .

準備方法

Xanthine Derivative Modification

Starting with 1,3-dimethylxanthine (theophylline), the N7 position is alkylated with 2-phenylethyl bromide under phase-transfer conditions. A study on analogous purine alkylation reported 60–75% yields using potassium carbonate in dimethylformamide (DMF) at 80°C. However, competing N9 alkylation necessitates careful base selection, with sodium hydride in tetrahydrofuran (THF) showing improved N7 selectivity (85% regioselectivity).

De Novo Purine Ring Construction

An alternative route involves cyclizing 4,5-diaminopyrimidine derivatives with triphosgene to form the 2,6-dioxo motif. Subsequent N1 and N3 methylation via dimethyl sulfate in alkaline media achieves the 1,3-dimethyl configuration. This method avoids competing alkylation sites but requires stringent temperature control (0–5°C) to prevent over-methylation.

C8-Methylene-Piperidine Installation

Functionalization at the C8 position presents challenges due to the purine’s electron-deficient aromatic system. Two dominant approaches are documented:

Reductive Amination

8-Formyl-1,3-dimethyl-7-(2-phenylethyl)xanthine (derived from Vilsmeier-Haack formylation) reacts with piperidine-4-carboxamide in the presence of sodium cyanoborohydride. This method achieves moderate yields (55–65%) but risks imine byproduct formation. Recent optimizations using borane-tert-butylamine complexes in methanol at 40°C improved yields to 78%.

Nucleophilic Substitution

Bromomethylation at C8 using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates 8-(bromomethyl)-1,3-dimethyl-7-(2-phenylethyl)xanthine. Subsequent reaction with piperidine-4-carboxamide and diisopropylethylamine (DIPEA) in acetonitrile at 60°C affords the target compound in 82% yield. This method demands anhydrous conditions to prevent hydrolysis of the bromomethyl intermediate.

Piperidine-4-carboxamide Synthesis

The piperidine moiety is typically prepared separately and introduced late-stage:

Carboxamide Formation

Piperidine-4-carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with ammonium chloride in dichloromethane. Yields exceed 90% after recrystallization from ethyl acetate.

Nitrile Hydrolysis

Piperidine-4-carbonitrile undergoes partial hydrolysis using hydrogen peroxide and sodium hydroxide in ethanol/water (1:1), selectively yielding the carboxamide. This route avoids over-hydrolysis to the carboxylic acid and achieves 88% purity.

Industrial-Scale Optimization

Benchmark studies on analogous compounds reveal critical scalability considerations:

Parameter Laboratory Scale Industrial Scale
Alkylation Solvent DMF 2-MeTHF (recyclable)
Coupling Catalyst None (thermal) Pd/C (0.5 mol%)
Purification Column Chromatography Crystallization (EtOAc/Hex)
Overall Yield 62% 74%

Adapted from and, industrial protocols prioritize solvent recycling and catalytic coupling to reduce costs. For instance, palladium-catalyzed amination between 8-bromomethylpurine and piperidine-4-carboxamide in 2-methyltetrahydrofuran increases atom economy by 22%.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H2O/MeCN, 1 mL/min)
  • MS (ESI+) : m/z 439.2 [M+H]+ (calculated 438.5 g/mol)
  • 1H NMR (DMSO-d6): δ 7.25–7.35 (m, 5H, Ph), 4.10 (s, 2H, CH2N), 3.95 (s, 3H, NCH3), 3.38 (s, 3H, NCH3)

Impurity profiling identifies residual 2-phenylethyl bromide (<0.1%) and deaminated piperidine (<0.5%) as primary contaminants.

Challenges and Mitigation Strategies

  • N7 vs. N9 Alkylation : Employing bulky bases (e.g., DBU) suppresses N9 reactivity by steric hindrance.
  • C8 Oxidation : Anaerobic conditions during bromomethylation prevent 8-hydroxymethyl byproducts.
  • Piperidine Racemization : Chiral LC-MS confirms configuration stability at pH 7–9 during coupling.

Q & A

Q. What are the key structural features and functional groups of the compound, and how do they influence its reactivity?

Methodological Answer: The compound is a purine derivative with a piperidine-4-carboxamide substituent. Key structural elements include:

  • A 1,3-dimethyl-2,6-dioxo purine core, which confers hydrogen-bonding and electron-deficient properties.
  • A 2-phenylethyl group at position 7, enhancing lipophilicity.
  • A piperidine-4-carboxamide moiety, contributing to conformational flexibility and potential receptor interactions.

Structural characterization via 1H^1H-NMR and 13C^{13}C-NMR can confirm the positions of substituents. For example, the piperidine carboxamide’s methylene protons appear as distinct multiplets (~δ 2.5–3.5 ppm), while the purine’s carbonyl groups show characteristic downfield shifts (~δ 160–170 ppm in 13C^{13}C-NMR) .

Q. What synthetic routes are reported for this compound, and what are their critical reaction conditions?

Methodological Answer: Synthesis typically involves:

Purine Core Formation : Condensation of guanidine derivatives with carbonyl intermediates under basic conditions (e.g., NaH in DMF at 60–80°C) .

Substituent Introduction : Alkylation at position 8 using a bromomethyl-piperidine intermediate. Reaction conditions (e.g., solvent polarity, base strength) must be optimized to avoid over-alkylation.

Carboxamide Functionalization : Coupling via EDCI/HOBt-mediated amidation under inert atmosphere .

Critical parameters include reaction time (12–24 hrs for alkylation) and purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient). Yields range from 30–50%, requiring iterative optimization .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity (>95% by UV at 254 nm) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 455.2152) .
  • Thermogravimetric Analysis (TGA) : Determines stability under thermal stress (decomposition >200°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (DMF vs. THF), and base (NaH vs. K2_2CO3_3) in a factorial design to identify interactions.
  • In-Line Analytics : Use FTIR to monitor carbonyl intermediate formation in real-time .
  • Workup Optimization : Replace traditional column chromatography with preparative HPLC for higher recovery (~70% yield) .

Q. How can contradictions in solubility and stability data across studies be resolved?

Methodological Answer:

ParameterConflicting ReportsResolution Strategy
Solubility2.1 mg/mL (DMSO) vs. 1.5 mg/mL (DMSO)Standardize solvent batch purity (HPLC-grade) and measure via nephelometry .
StabilityDegradation at pH 7.4 vs. stability at pH 5.0Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Incubate with human liver microsomes (HLM) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition : Screen against recombinant CYP isoforms (e.g., CYP3A4, 2D6) using fluorescent probes. IC50_{50} values <10 µM suggest high inhibition risk .
  • Permeability : Use Caco-2 cell monolayers with Papp values <1×106^{-6} cm/s indicating poor absorption .

Q. How can computational methods guide the compound’s target engagement and toxicity profiling?

Methodological Answer:

  • Molecular Docking : Simulate binding to adenosine receptors (PDB: 5G53) using AutoDock Vina. Prioritize poses with ∆G < -8 kcal/mol .
  • QSAR Modeling : Train models on purine analogs to predict hERG channel inhibition (IC50_{50} < 1 µM flags cardiotoxicity) .
  • DFT Calculations : Calculate HOMO-LUMO gaps to assess electrophilic reactivity (gaps <5 eV suggest susceptibility to nucleophilic attack) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。